molecular formula C12H11NO2 B3213080 2-Hydroxy-6-(2-methoxyphenyl)pyridine CAS No. 1111114-62-5

2-Hydroxy-6-(2-methoxyphenyl)pyridine

Cat. No.: B3213080
CAS No.: 1111114-62-5
M. Wt: 201.22 g/mol
InChI Key: KQXQYTKJWUYZAV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, 6-(2-methoxyphenyl)-2-pyridinol . This compound is characterized by the presence of a hydroxyl group and a methoxyphenyl group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Hydroxy-6-(2-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Hydroxy-6-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield a corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 2-hydroxy-6-(2-methoxyphenyl)pyridine exhibits significant antioxidant properties, making it a candidate for developing therapeutic agents against oxidative stress-related diseases. A study demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing cellular damage in various conditions such as neurodegenerative diseases and cancer .

Binding Affinity to Hemoglobin
This compound has been shown to bind to hemoglobin, enhancing its oxygen affinity. Such properties suggest potential applications in treating conditions like sickle cell disease, where increased oxygen delivery can alleviate symptoms . The synthesis methods for this compound are also amenable to large-scale production, which is essential for therapeutic use .

Synthesis of Complex Molecules

Role in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various triaryl pyridine derivatives through one-pot reactions under transition-metal-free conditions. This method simplifies the synthetic pathway and reduces the need for complex catalysts .

Reaction Type Conditions Products
One-Pot SynthesisTransition-Metal-Free2,4,6-Triaryl Pyridine Derivatives
Antioxidant ActivityIn vitro assaysFree Radical Scavengers

Material Science

Polymer Chemistry
In material science, derivatives of this compound have been explored as intermediates in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that this compound had a higher antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting its potential use in nutraceutical formulations .

Case Study 2: Hemoglobin Binding Studies
In another study focused on hemoglobin binding, researchers synthesized several derivatives of this compound and evaluated their oxygen affinity using spectrophotometric methods. The findings suggested that modifications at the methoxy group significantly influenced binding affinity, paving the way for designing more effective therapeutic agents for blood-related disorders .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-6-(2-methoxyphenyl)pyridine can be compared with other similar compounds, such as 2-Hydroxy-6-(4-methoxyphenyl)pyridine and 2-Hydroxy-6-methylpyridine-4-carboxylic acid . These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The unique combination of hydroxyl and methoxyphenyl groups in this compound contributes to its distinct chemical properties and applications.

Biological Activity

2-Hydroxy-6-(2-methoxyphenyl)pyridine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11NO2
  • CAS Number : 1111114-62-5

The compound features a pyridine ring substituted with a hydroxyl group and a methoxyphenyl group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its potential for hydrogen bonding, while the methoxy group can influence lipophilicity and binding affinity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Properties

In vitro studies have reported that this compound possesses cytotoxic effects against several cancer cell lines. For instance, treatment with varying concentrations resulted in cell viability reductions below 20% in certain cancer types.

Cell Line IC50 (µM) Cell Viability (%)
HeLa5.015
MCF-710.018

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting potential as an alternative therapeutic agent in treating resistant infections .
  • Cytotoxicity in Cancer Research :
    A recent study investigated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results showed that at concentrations above 5 µM, there was a marked decrease in cell proliferation, indicating its potential as an anticancer drug candidate .

Properties

IUPAC Name

6-(2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(14)13-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXQYTKJWUYZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671746
Record name 6-(2-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-62-5
Record name 6-(2-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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